![molecular formula C11H13NO5 B366618 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid CAS No. 727673-75-8](/img/structure/B366618.png)

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

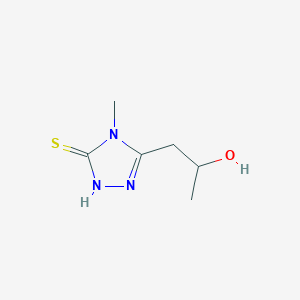

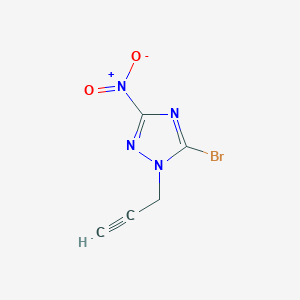

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.22 g/mol .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15) . The Canonical SMILES is CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.22 g/mol . It has a computed XLogP3-AA value of 1.5 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 95.9 Ų , which can affect its ability to cross biological membranes.科研应用

1. Synthesis and Chemical Transformations

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid has been utilized in various synthesis processes. For instance, it was used in the regioselective synthesis of 8,8'-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, highlighting its role in facilitating complex organic reactions (Reddy & Nagaraj, 2008). Similarly, this compound played a role in the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, indicating its versatility in creating various chemical structures (Kato & Morie, 1996).

2. Reduction and Derivative Formation

In another study, the ethoxycarbonyl derivative of salicylic acid, closely related to 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid, was successfully reduced to o-cresol using sodium borohydride (Minami & Kijima, 1979). This demonstrates the compound's potential in reductive transformations, contributing to the synthesis of different chemical entities.

3. Application in Heterocyclic Chemistry

The compound has also been used in the field of heterocyclic chemistry. For instance, its application was noted in the synthesis and intramolecular cyclization of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, showcasing its role in creating complex heterocyclic structures (Shipilovskikh, Rubtsov, & Zalesov, 2009).

性质

IUPAC Name |

3-[(ethoxycarbonylamino)methyl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCQYRDOTUPACN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B366535.png)

![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)

![Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B366634.png)

![2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B366636.png)

![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B366646.png)

![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)

![{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B366652.png)

![2-[3-chloro-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B366664.png)

![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B366684.png)